Modafinil-d10 Carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

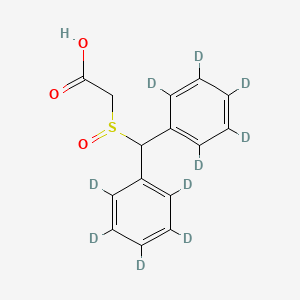

Modafinil-d10 Carboxylate is a deuterated derivative of Modafinil, a well-known cognitive enhancer. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Modafinil due to its stable isotope labeling. The deuterium atoms in this compound replace hydrogen atoms, providing a unique tool for tracing and analyzing the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Modafinil-d10 Carboxylate typically involves the incorporation of deuterium into the Modafinil molecule. One common method is the deuteration of Modafinil through catalytic exchange reactions. This process involves the use of deuterium gas (D2) in the presence of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction results in the replacement of hydrogen atoms with deuterium atoms, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through recrystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Modafinil-d10 Carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Modafinil-d10 Carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.

Biology: Employed in the investigation of enzyme kinetics and protein-ligand interactions.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Modafinil.

Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations.

Mechanism of Action

The mechanism of action of Modafinil-d10 Carboxylate is similar to that of Modafinil. It primarily acts by inhibiting the reuptake of dopamine, leading to increased extracellular dopamine levels. This action is mediated through the binding of this compound to the dopamine transporter (DAT). Additionally, the compound activates glutamatergic circuits and inhibits gamma-aminobutyric acid (GABA)ergic neurotransmission, contributing to its wakefulness-promoting effects.

Comparison with Similar Compounds

Similar Compounds

Modafinil: The parent compound, known for its cognitive-enhancing properties.

Armodafinil: An enantiopure form of Modafinil with similar pharmacological effects.

Adrafinil: A prodrug of Modafinil that is metabolized in the liver to produce Modafinil.

Uniqueness

Modafinil-d10 Carboxylate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research settings where understanding the detailed pharmacokinetics and metabolic pathways of Modafinil is crucial.

Biological Activity

Modafinil-d10 Carboxylate, a deuterated derivative of the wakefulness-promoting agent Modafinil, has garnered attention for its unique biological activity and potential applications in pharmacological research. This article delves into its biological mechanisms, pharmacokinetics, and relevant case studies, supported by data tables and findings from diverse sources.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C15H4D10O3S

- Molecular Weight: 284.4 g/mol

- CAS Number: 1246819-82-8

- Purity: >95% (HPLC) .

This compound is characterized by the incorporation of deuterium isotopes, which can enhance its metabolic stability and influence its pharmacokinetic properties compared to non-deuterated analogs. The compound is primarily utilized in scientific research to study metabolic pathways and enzyme kinetics .

This compound exerts its biological effects through several mechanisms:

- Dopamine Transporter Interaction: Similar to its parent compound, Modafinil, it acts as a weak inhibitor of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. This mechanism is crucial for its wakefulness-promoting effects .

- Neurotransmitter Modulation: The compound influences various neurotransmitter systems, including norepinephrine and serotonin pathways. It has been shown to enhance serotonin release without directly causing its reuptake .

- GABAergic Activity: Research indicates that this compound may decrease GABA levels in specific brain regions, contributing to its stimulant effects. This modulation is essential for understanding its neuroprotective properties .

Pharmacokinetics

Absorption and Metabolism:

- This compound is readily absorbed after oral administration. Its pharmacokinetic profile is influenced by the presence of deuterium, which may alter its metabolic pathways compared to standard Modafinil .

Elimination Half-Life:

- The elimination half-life is estimated to be around 15 hours, similar to Modafinil, with significant recovery of metabolites in urine .

Table 1: Summary of Key Studies on this compound

Applications in Research

This compound serves multiple roles in scientific research:

- Metabolic Studies: As a stable isotope-labeled compound, it aids in tracing metabolic pathways and understanding drug interactions.

- Pharmacological Investigations: Its unique properties make it suitable for studying enzyme kinetics and receptor interactions.

- Therapeutic Potential: Investigations into its neuroprotective effects suggest possible applications in treating cognitive disorders and enhancing alertness without the abuse potential seen with traditional stimulants .

Properties

Molecular Formula |

C15H14O3S |

|---|---|

Molecular Weight |

284.40 g/mol |

IUPAC Name |

2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

InChI Key |

QARQPIWTMBRJFX-LHNTUAQVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])S(=O)CC(=O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.